2-Amino-5-chloro-3-nitropyridine
Overview
Description
“2-Amino-5-chloro-3-nitropyridine” is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It appears as a solid substance that can range in color from light yellow to brown to dark green .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as “2-Amino-5-chloro-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction yields the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, produces 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-chloro-3-nitropyridine” can be represented by the SMILES string Nc1ncc(Cl)cc1N+=O
.
Chemical Reactions Analysis
The reactions of “2-Amino-5-chloro-3-nitropyridine” with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group . This reaction mechanism involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group .
Physical And Chemical Properties Analysis
“2-Amino-5-chloro-3-nitropyridine” is a solid substance at 20 degrees Celsius . It has a melting point range of 194.0 to 198.0 degrees Celsius . It is soluble in dimethylformamide .
Scientific Research Applications
General Applications
- Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
- Application Summary: 2-Amino-5-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Specific Study
- Scientific Field: Materials Science
- Application Summary: A study was conducted on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
- Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)
- Scientific Field: Materials Science
- Application Summary: This study focused on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
- Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
2-Amino-5-nitropyridine-2,4-dinitrophenol cocrystal
- Scientific Field: Structural Chemistry
- Application Summary: A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown .
- Methods of Application: The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .
- Results or Outcomes: Theoretical calculations were performed using the density functional theory method to derive the dipole moment and hyperpolarizability . The high value of first-order molecular hyperpolarizability ( β ) suggests that it is a potential microlevel NLO candidate .
2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)
- Scientific Field: Materials Science
- Application Summary: This study focused on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
- Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
2-Amino-5-nitropyridine-2,4-dinitrophenol cocrystal
- Scientific Field: Structural Chemistry
- Application Summary: A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown .
- Methods of Application: The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .
- Results or Outcomes: Theoretical calculations were performed using the density functional theory method to derive the dipole moment and hyperpolarizability . The high value of first-order molecular hyperpolarizability ( β ) suggests that it is a potential microlevel NLO candidate .
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTXHIJUUIMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961294 | |
Record name | 5-Chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-nitropyridine | |
CAS RN |
5409-39-2, 409-39-2 | |
Record name | 5409-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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